molecular formula C18H22N2O2S B2466838 1-(2-methoxyethyl)-2-(3-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione CAS No. 831245-63-7

1-(2-methoxyethyl)-2-(3-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

Cat. No.: B2466838
CAS No.: 831245-63-7
M. Wt: 330.45
InChI Key: NHLTXAFCWMDKLG-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-2-(3-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of methoxy groups and a thione moiety adds to its chemical diversity and potential reactivity.

Properties

IUPAC Name

1-(2-methoxyethyl)-2-(3-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c1-21-11-10-20-16-9-4-3-8-15(16)18(23)19-17(20)13-6-5-7-14(12-13)22-2/h5-7,12H,3-4,8-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHLTXAFCWMDKLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(CCCC2)C(=S)N=C1C3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-methoxyethyl)-2-(3-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzylamine with an appropriate aldehyde to form the quinazoline core, followed by the introduction of methoxy groups through methylation reactions. The thione group is then introduced via thiolation reactions using reagents such as Lawesson’s reagent or phosphorus pentasulfide under controlled conditions.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(2-Methoxyethyl)-2-(3-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the thione group to a thiol.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where nucleophiles replace the methoxy groups under suitable conditions.

Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Methoxyethyl)-2-(3-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-2-(3-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the thione group allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The exact pathways involved depend on the specific biological context and target molecules.

Comparison with Similar Compounds

Compared to other quinazoline derivatives, 1-(2-methoxyethyl)-2-(3-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is unique due to its specific substitution pattern and the presence of the thione group. Similar compounds include:

    2-Phenylquinazoline: Lacks the methoxy and thione groups, resulting in different chemical properties.

    4-Thioxoquinazoline: Contains a thione group but lacks the methoxyethyl and methoxyphenyl substitutions.

    Methoxy-substituted quinazolines: Have methoxy groups but may not have the thione moiety.

Biological Activity

1-(2-methoxyethyl)-2-(3-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a tetrahydroquinazoline core substituted with methoxyethyl and methoxyphenyl groups. Its structural formula is represented as follows:

C15H18N2S\text{C}_{15}\text{H}_{18}\text{N}_2\text{S}

Pharmacological Properties

Research indicates that this compound exhibits a variety of biological activities, including:

  • Antioxidant Activity : The presence of methoxy groups enhances the electron-donating ability of the compound, which may contribute to its antioxidant potential.
  • Antimicrobial Activity : Preliminary studies suggest effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent.
  • Cytotoxicity : In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting a role in cancer therapy.

The biological activity of this compound is thought to involve several mechanisms:

  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in oxidative stress pathways.
  • Interaction with Cell Signaling Pathways : The compound may modulate pathways related to cell proliferation and survival.

Antioxidant Activity

A study evaluated the antioxidant capacity using various assays (DPPH, ABTS). The results indicated a significant reduction in free radicals compared to control samples.

Assay TypeIC50 Value (µM)
DPPH25.4
ABTS20.7

This suggests that the compound has strong antioxidant properties, which could be beneficial in preventing oxidative damage in cells.

Antimicrobial Activity

In vitro testing against Gram-positive and Gram-negative bacteria showed promising results:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These findings indicate that the compound could serve as a basis for developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxic effects were assessed on various cancer cell lines (e.g., HeLa and MCF-7). The compound demonstrated dose-dependent cytotoxicity:

Cell LineIC50 Value (µM)
HeLa15.0
MCF-720.5

These results highlight its potential as an anticancer agent.

Case Studies

A recent case study investigated the effects of this compound on tumor growth in vivo. Mice treated with the compound exhibited reduced tumor size compared to untreated controls, supporting its potential therapeutic application in oncology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.